molecular formula C14H23NO3 B5246592 (2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate

(2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate

Cat. No.: B5246592
M. Wt: 253.34 g/mol
InChI Key: KBGIOTMBOYXFAW-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate is a complex organic compound characterized by its unique structural features, including a morpholine ring and an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable alkyne precursor, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and the process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The acetylene group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The acetate group can be substituted with other functional groups such as amines or halides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in click chemistry reactions, forming stable triazole rings. The morpholine ring can interact with biological receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal
  • 2,6-Dimethylmorpholine

Uniqueness

(2,3-Dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate is unique due to its combination of a morpholine ring and an acetylene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

(2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2)14(4,18-13(3)16)6-5-7-15-8-10-17-11-9-15/h12H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGIOTMBOYXFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#CCN1CCOCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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